Solubility Profile of L-Glutamic Acid α-t-Butyl-δ-Benzyl Ester Hydrochloride: A Comprehensive Technical Guide
Solubility Profile of L-Glutamic Acid α-t-Butyl-δ-Benzyl Ester Hydrochloride: A Comprehensive Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
L-Glutamic acid α-t-butyl-δ-benzyl ester hydrochloride is a pivotal intermediate in synthetic organic chemistry, particularly in peptide synthesis and the development of complex pharmaceutical agents.[1][2][3] Its utility is fundamentally linked to its physicochemical properties, with solubility being a critical parameter that dictates reaction conditions, purification strategies, and bioavailability.[4][5] This guide provides an in-depth analysis of the solubility characteristics of this compound, grounded in established scientific principles. It offers a detailed experimental protocol for solubility determination, designed to ensure accuracy and reproducibility, and explains the causal reasoning behind methodological choices, thereby empowering researchers to optimize its application in their work.
Introduction: The Significance of a Protected Amino Acid
L-Glutamic acid α-t-butyl-δ-benzyl ester hydrochloride is a derivative of L-Glutamic acid where the α-carboxyl group is protected by a tert-butyl ester and the δ-carboxyl group is protected by a benzyl ester.[6] This dual-protection strategy is crucial in peptide chemistry, preventing unwanted side reactions at the carboxylic acid functional groups during peptide bond formation. The hydrochloride salt form generally enhances the compound's stability and handling characteristics.[1]
Understanding the solubility of this molecule is not merely an academic exercise. In drug development, solubility is a primary determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, which in turn governs its therapeutic efficacy.[4] For the synthetic chemist, solubility dictates the choice of solvent systems for reactions, influences crystallization and purification processes, and is essential for preparing stock solutions for biological assays.
Physicochemical Characteristics
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key physicochemical data for L-Glutamic acid α-t-butyl-δ-benzyl ester hydrochloride are summarized below. The presence of the bulky, nonpolar t-butyl and benzyl groups, combined with the ionizable amino hydrochloride group, creates a molecule with amphipathic character, influencing its behavior in various solvents.
| Property | Value | Source |
| Synonyms | H-Glu(OBzl)-OtBu HCl, L-Glutamic acid γ-benzyl ester α-tert-butyl ester hydrochloride | [1][7] |
| Molecular Formula | C₁₆H₂₄ClNO₄ | [6][8] |
| Molecular Weight | 329.82 g/mol | [1][8] |
| CAS Number | 105590-97-4 | [1] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 103 - 110 °C | [1] |
| Predicted XLogP3 | 3.68 | [7] |
| Storage Conditions | 2-8°C, tightly sealed container | [7] |
Solubility Profile: Theoretical and Practical Considerations
While specific quantitative solubility data (e.g., in mg/mL) is not extensively published, an accurate qualitative profile can be derived from the compound's structure and general principles of amino acid chemistry.
Aqueous Solubility
As a hydrochloride salt of an amino acid ester, the compound's solubility in aqueous media is expected to be significantly pH-dependent.[9]
-
Acidic to Neutral pH (pH 1.2–6.8): In this range, the primary amine group will be protonated (-NH₃⁺), enhancing the molecule's polarity and favoring solubility in water and buffer systems. The World Health Organization (WHO) recommends determining solubility across this physiological pH range for active pharmaceutical ingredients (APIs).[10]
-
Alkaline pH (pH > 7): As the pH increases, the primary amine will be deprotonated to its free base form (-NH₂), reducing the overall charge and polarity of the molecule. This typically leads to a significant decrease in aqueous solubility.[11]
Organic Solvent Solubility
The presence of the large, lipophilic benzyl and tert-butyl ester groups suggests good solubility in a range of common organic solvents. This is essential for its application in peptide synthesis, which is often conducted in non-aqueous media.
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | These solvents can solvate both the polar hydrochloride portion and the nonpolar ester groups. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | Effective at dissolving the nonpolar organic structure. |
| Alcohols | Methanol, Ethanol, Isopropanol | Soluble to Moderately Soluble | The polarity of alcohols allows interaction with the hydrochloride, while the alkyl chains interact with the ester groups. Solubility may decrease with increasing alcohol chain length.[9] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Slightly Soluble to Insoluble | The lower polarity of ethers makes them less effective at solvating the ionic hydrochloride salt. |
| Nonpolar | Hexanes, Toluene | Insoluble | These solvents lack the polarity to overcome the lattice energy of the hydrochloride salt. |
A Self-Validating Protocol for Equilibrium Solubility Determination
To obtain reliable and reproducible solubility data, a rigorous experimental approach is necessary. The equilibrium shake-flask method is the gold standard for this purpose.[11] The following protocol is designed as a self-validating system, incorporating steps to ensure equilibrium has been reached.
The Causality Behind the Method
This protocol is not merely a series of steps but a system designed to control for variables that critically affect solubility. Temperature is precisely controlled because solubility is a temperature-dependent property.[11] A surplus of the solute is used to ensure that the solution achieves saturation, a fundamental requirement for measuring equilibrium solubility.[11] The system is agitated for an extended period to overcome kinetic barriers to dissolution and ensure the system reaches thermodynamic equilibrium. Finally, a robust analytical method like HPLC is employed to accurately quantify the dissolved solute, free from interference from undissolved particles or potential degradants.[5][12]
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.
Step-by-Step Methodology
-
Material Preparation: Ensure the L-Glutamic acid α-t-butyl-δ-benzyl ester hydrochloride is of high purity. Use analytical grade or HPLC grade solvents and freshly prepared buffers.[11]
-
Sample Preparation: Add an excess amount of the compound to a series of vials. The excess solid should be clearly visible. For example, add ~10 mg of the compound to a 2 mL glass vial.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent or buffer solution (e.g., pH 1.2, 4.5, and 6.8 buffers for aqueous profile) to each vial.[10]
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 37 ± 1 °C for physiological relevance).[10] Agitate the samples for a predetermined period.
-
Validation of Equilibrium: To ensure equilibrium is reached, conduct a time-course experiment. Remove aliquots at various time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration between sequential time points does not deviate significantly (e.g., <10%).[10]
-
Phase Separation: After the equilibration period, separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by either:
-
Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).
-
Filtration: Filter the suspension using a syringe filter (e.g., 0.22 µm PVDF) suitable for the solvent used. Discard the initial few drops to prevent adsorption effects.
-
-
Quantification:
-
Carefully take a precise aliquot of the clear supernatant.
-
Dilute the supernatant with an appropriate mobile phase to fall within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a validated HPLC method with UV detection.[12] The use of HPLC is superior to simple UV spectroscopy as it can distinguish the parent compound from any potential impurities or degradation products.[5]
-
-
Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the equilibrium solubility of the compound under the specific experimental conditions (solvent and temperature). Report the final value in units such as mg/mL or µg/mL.
Conclusion
L-Glutamic acid α-t-butyl-δ-benzyl ester hydrochloride is an essential building block in modern chemistry, and a thorough understanding of its solubility is paramount for its effective use. This guide has detailed its physicochemical properties, provided a qualitative solubility profile based on its molecular structure, and presented a rigorous, self-validating protocol for its quantitative determination. By appreciating the causality behind the experimental design, researchers can generate high-quality, reliable solubility data, thereby accelerating research and development in pharmaceuticals and beyond.
References
- AAPPTec, LLC. (n.d.). Safety Data Sheet: H-Glu(OtBu)-OBzl HCl.
- Persson, A. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
- BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds.
- PubChem. (n.d.). L-Glutamic acid alpha-t-butyl-delta-benzyl ester hydrochloride. National Center for Biotechnology Information.
- Chem-Impex. (n.d.). L-Glutamic acid γ-benzyl ester α-tert-butyl ester hydrochloride.
- Chem-Impex. (n.d.). L-Glutamic acid α-tert-butyl ester hydrochloride.
- World Health Organization (WHO). (n.d.). Annex 4: Guidance on equilibrium solubility studies.
- Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- Kern, S. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
- J&K Scientific LLC. (n.d.). L-Glutamic acid g-benzyl ester a-tert-butyl ester hydrochloride.
- Fisher Scientific. (2011). Safety Data Sheet.
- Echemi. (n.d.). L-Glutamic acid γ-benzyl ester α-tert-butyl ester hydrochloride.
- TCI Chemicals. (2025). Safety Data Sheet: L-Glutamic Acid.
- Needham, T. E., Jr. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. University of the Pacific Theses and Dissertations.
- Alfa Chemistry. (n.d.). L-Glutamic acid γ-benzyl ester α-tert-butyl ester hydrochloride.
- Shimadzu. (n.d.). Analytical Methods for Amino Acids.
- U.S. Pharmacopeia. (n.d.). Amino acid analysis.
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